molecular formula C26H40N4O9S B8296354 Sampatrilat

Sampatrilat

Cat. No.: B8296354
M. Wt: 584.7 g/mol
InChI Key: LPUDGHQMOAHMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sampatrilat is a novel vasopeptidase inhibitor that has shown promise in the treatment of chronic heart failure. It inhibits both angiotensin-converting enzyme and neutral endopeptidase, which are key enzymes involved in blood pressure regulation and cardiac function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sampatrilat involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of standard organic synthesis techniques such as condensation reactions, protection and deprotection steps, and purification through chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Sampatrilat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound that may have different pharmacological properties .

Mechanism of Action

Sampatrilat exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory peptides such as atrial natriuretic peptide. This results in vasodilation, reduced blood pressure, and improved cardiac function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high selectivity for the C-domain of angiotensin-converting enzyme, which contributes to its potent inhibitory effects. Its dual inhibition mechanism also sets it apart from traditional angiotensin-converting enzyme inhibitors, offering potentially greater therapeutic benefits .

Properties

Molecular Formula

C26H40N4O9S

Molecular Weight

584.7 g/mol

IUPAC Name

2-[[[6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid

InChI

InChI=1S/C26H40N4O9S/c1-40(38,39)30-20(6-2-5-13-27)22(32)28-16-18(23(33)34)15-26(11-3-4-12-26)25(37)29-21(24(35)36)14-17-7-9-19(31)10-8-17/h7-10,18,20-21,30-31H,2-6,11-16,27H2,1H3,(H,28,32)(H,29,37)(H,33,34)(H,35,36)

InChI Key

LPUDGHQMOAHMMF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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